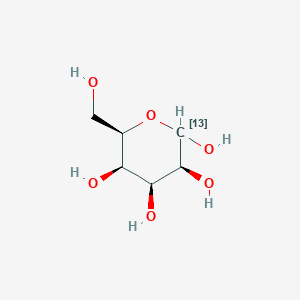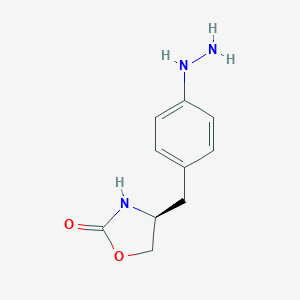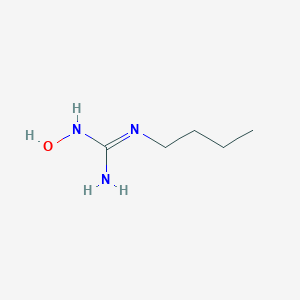![molecular formula C10H14N2O5 B119643 [5'-13C]thymidine CAS No. 240407-53-8](/img/structure/B119643.png)
[5'-13C]thymidine
Overview
Description
[5’-13C]thymidine: is a labeled nucleoside analog of thymidine, where the carbon-13 isotope is incorporated at the 5’ position of the molecule. Thymidine itself is a pyrimidine deoxynucleoside that is a fundamental component of DNA, pairing with deoxyadenosine in double-stranded DNA. The incorporation of carbon-13 makes [5’-13C]thymidine useful in various scientific research applications, particularly in studies involving metabolic pathways and DNA synthesis.
Mechanism of Action
Target of Action
[5’-13C]Thymidine, a variant of thymidine, primarily targets enzymes involved in DNA synthesis and repair . These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the salvage pathway of DNA synthesis, where thymidine is converted into thymidine monophosphate (dTMP), which is further processed to become a building block of DNA .
Mode of Action
[5’-13C]Thymidine interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinase to form dTMP . This is a key step in the DNA salvage pathway, which is less energy-consuming compared to the de novo synthesis pathway . The conversion of thymidine to dTMP is essential for DNA synthesis and repair .
Biochemical Pathways
The primary biochemical pathway affected by [5’-13C]Thymidine is the DNA salvage pathway . In this pathway, thymidine is salvaged and converted back into dTMP, which is then further phosphorylated to form deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis . This pathway is crucial for cell proliferation and DNA repair .
Pharmacokinetics
Thymidine is known to be absorbed and distributed in the body, and its metabolism involves its conversion to dtmp . The elimination route and half-life of [5’-13C]Thymidine are yet to be determined .
Result of Action
The action of [5’-13C]Thymidine results in the production of dTTP, which is incorporated into DNA during DNA synthesis . This plays a crucial role in cell proliferation and DNA repair . Moreover, thymidine has been found to decrease DNA damage and apoptosis in certain cancer cell lines .
Action Environment
Environmental factors such as nutrient availability can influence the action of [5’-13C]Thymidine. For instance, in nutrient-starved conditions, thymidine catabolism can supply carbon for glycolysis, contributing to cell survival . Furthermore, the action of [5’-13C]Thymidine can be influenced by the presence of other enzymes and metabolites in the cell, as well as by the cell’s energy status .
Biochemical Analysis
Biochemical Properties
[5’-13C]thymidine plays a crucial role in thymidine nucleotide synthesis, interacting with key enzymes such as thymidine kinases (TK1 and TK2) and thymidylate synthase (TS) . These interactions are essential for the production of thymidylate (dTMP), a vital building block of DNA .
Cellular Effects
The presence of [5’-13C]thymidine influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in DNA synthesis . The deficiency in enzymes interacting with [5’-13C]thymidine, such as TK2, can lead to tissue-specific mitochondrial DNA depletion .
Molecular Mechanism
At the molecular level, [5’-13C]thymidine exerts its effects through binding interactions with biomolecules and enzymes. It is involved in the phosphorylation of thymidine (dT) to dTMP, a process catalyzed by thymidine kinases . This mechanism of action is crucial for DNA synthesis and cellular function .
Metabolic Pathways
[5’-13C]thymidine is involved in the salvage pathway of dTMP synthesis . It interacts with enzymes such as TK1 and TK2, which catalyze the phosphorylation of thymidine to dTMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5’-13C]thymidine typically involves the incorporation of carbon-13 into the thymidine molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as [13C]formaldehyde, the labeled carbon is introduced into the thymidine structure through a series of chemical reactions. This process often involves multiple steps, including protection and deprotection of functional groups, and the use of specific catalysts and reagents.
Enzymatic Synthesis: Enzymes such as thymidine phosphorylase and thymidine kinase can be used to incorporate carbon-13 into thymidine. This method is often preferred for its specificity and efficiency.
Industrial Production Methods: Industrial production of [5’-13C]thymidine involves scaling up the chemical or enzymatic synthesis processes. This requires optimization of reaction conditions, purification methods, and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and analysis.
Chemical Reactions Analysis
Types of Reactions: [5’-13C]thymidine undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Reduction reactions can convert thymidine into dihydrothymidine.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thymine glycol.
Reduction: Dihydrothymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Isotope Labeling Studies: [5’-13C]thymidine is used in isotope labeling studies to trace metabolic pathways and understand the dynamics of DNA synthesis and degradation.
Biology:
Cell Cycle Studies: It is used to synchronize cells in the S phase of the cell cycle, allowing researchers to study DNA replication and cell division.
Medicine:
Cancer Research: [5’-13C]thymidine is used in cancer research to study the proliferation of cancer cells and the effects of anti-cancer drugs on DNA synthesis.
Industry:
Pharmaceutical Development: It is used in the development of new drugs and therapies, particularly those targeting DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Thymidine: The non-labeled version of [5’-13C]thymidine, commonly used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label DNA and study cell proliferation.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for similar purposes as BrdU but with different detection methods.
Uniqueness: The incorporation of the carbon-13 isotope in [5’-13C]thymidine makes it unique for studies requiring precise tracking of DNA synthesis and metabolic pathways. Unlike other thymidine analogs, the carbon-13 label allows for non-radioactive and non-toxic detection methods, providing a safer and more versatile tool for researchers.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CJLSWCASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450542 | |
| Record name | [5'-13C]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240407-53-8 | |
| Record name | [5'-13C]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


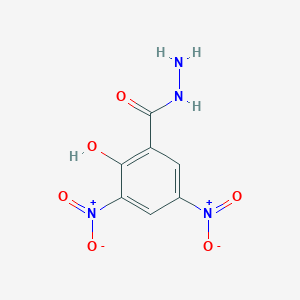
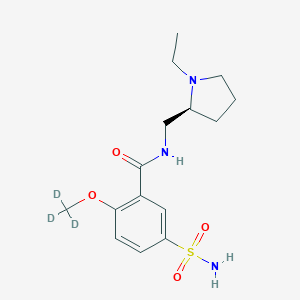

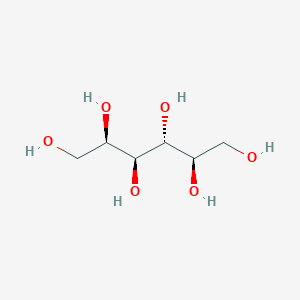
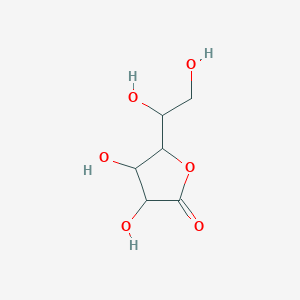
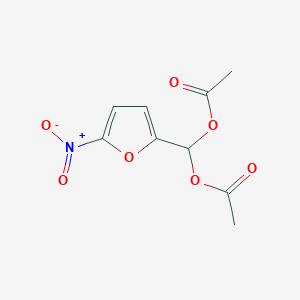

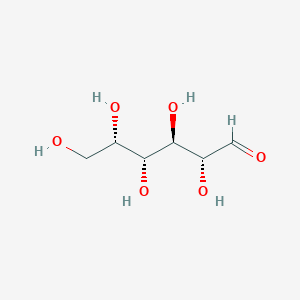
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
